molecular formula C16H10F3NO4 B2684622 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate CAS No. 1203202-52-1

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate

Cat. No.: B2684622
CAS No.: 1203202-52-1
M. Wt: 337.254
InChI Key: AHHVQSWOUMAVDM-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate is a complex organic compound that features a furan ring, an oxazole ring, and a trifluoromethyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Synthesis of the Oxazole Ring: The oxazole ring is often formed via the cyclization of α-hydroxy ketones with amides or nitriles under dehydrating conditions.

    Esterification: The final step involves the esterification of the oxazole-furan intermediate with 4-(trifluoromethyl)benzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzoates with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In organic synthesis, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound may exhibit biological activity due to the presence of the oxazole and furan rings, which are known to interact with biological targets. It could be investigated for potential antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates. Therefore, derivatives of this compound could be explored as potential pharmaceuticals.

Industry

In materials science, the compound’s unique structural features could be utilized in the design of new materials with specific electronic or optical properties. It may also find applications in the development of sensors or catalysts.

Mechanism of Action

The mechanism by which [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and oxazole rings could participate in hydrogen bonding or π-π interactions with biological macromolecules, while the trifluoromethyl group could enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate: The methyl group instead of the trifluoromethyl group could alter the compound’s electronic properties and reactivity.

    [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate: The chloro group may impart different reactivity and potential biological activity compared to the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate is a key differentiator. This group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity, stability, and biological activity. The combination of the furan and oxazole rings with the trifluoromethyl benzoate moiety makes this compound particularly interesting for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO4/c17-16(18,19)11-5-3-10(4-6-11)15(21)23-9-12-8-14(24-20-12)13-2-1-7-22-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHVQSWOUMAVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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